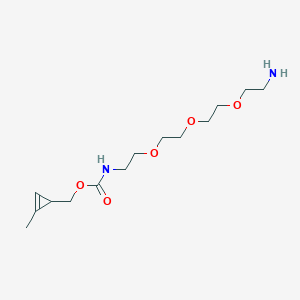

Methylcyclopropene-PEG3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H26N2O5 |

|---|---|

Poids moléculaire |

302.37 g/mol |

Nom IUPAC |

(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17) |

Clé InChI |

NJCCEWNICOMEMN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC1COC(=O)NCCOCCOCCOCCN |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methylcyclopropene-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopropene-PEG3-amine is a heterobifunctional linker molecule at the forefront of bioconjugation and targeted drug delivery. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and detailed experimental protocols for its application in bioorthogonal chemistry. The core of its utility lies in the highly reactive 1-methylcyclopropene (B38975) moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-functionalized molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The terminal amine group offers a versatile handle for the attachment of a wide array of biomolecules and therapeutic agents.

Core Properties and Specifications

This compound is a colorless oil soluble in common organic solvents such as dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[1]. Its key features include biocompatibility, allowing for efficient click reactions under mild buffer conditions without the need for cytotoxic catalysts like copper, and chemoselectivity, ensuring that the methylcyclopropene group reacts specifically with tetrazines without cross-reactivity with other biological functional groups[1]. The hydrophilic PEG3 spacer significantly improves its solubility in aqueous environments, a crucial factor for biological applications[1].

| Property | Value | Reference |

| Chemical Formula | C14H26N2O5 | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| Physical Form | Colorless oil | [1] |

| Solubility | DCM, MeOH, DMF, DMSO | [1] |

| Purity | >90% by HPLC | [1] |

| Storage Temperature | -80 °C | [1] |

Synthesis and Reaction Mechanism

While a definitive, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for the synthesis of its core components: the amine-terminated PEG linker and the functionalized methylcyclopropene ring.

Plausible Synthesis Pathway

The synthesis can be envisioned as a multi-step process:

-

Synthesis of an Amine-Terminated PEG3 Linker: This can be achieved by starting with a commercially available PEG3-diol. The terminal hydroxyl groups are first converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride. Subsequent reaction with sodium azide (B81097), followed by reduction of the azide groups, yields the diamine-PEG3. A more direct approach involves the Gabriel synthesis, where PEG-ditosylate is reacted with potassium phthalimide, followed by hydrazinolysis.

-

Synthesis of a Functionalized Methylcyclopropene: The synthesis of the methylcyclopropene moiety can be challenging due to the high reactivity and potential for polymerization of the strained ring system. A common approach involves the rhodium-catalyzed cyclopropenation of an appropriately substituted alkyne with a diazo compound, followed by functional group manipulations to introduce a reactive handle for coupling to the PEG linker.

-

Coupling of the Methylcyclopropene and PEG3-amine: The final step involves the covalent attachment of the functionalized methylcyclopropene to the amine-terminated PEG3 linker. This could be achieved through standard amide bond formation if the cyclopropene (B1174273) moiety is synthesized with a carboxylic acid functionality.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

The primary utility of this compound lies in its reaction with a 1,2,4,5-tetrazine (B1199680) via an inverse-electron-demand Diels-Alder cycloaddition. In this bioorthogonal "click" reaction, the electron-rich methylcyclopropene (the dienophile) reacts rapidly and specifically with the electron-poor tetrazine (the diene). This reaction is characterized by its high rate constant and the formation of a stable dihydropyridazine (B8628806) linkage, proceeding efficiently under physiological conditions without the need for a catalyst[1].

Reaction of Methylcyclopropene with Tetrazine.

Experimental Protocols

General Protocol for Bioconjugation via Tetrazine Ligation

This protocol describes the general steps for conjugating this compound to a tetrazine-labeled biomolecule.

-

Reagent Preparation:

-

Dissolve the tetrazine-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific biomolecule.

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the solution of the tetrazine-labeled biomolecule. A typical molar excess of the cyclopropene linker is 1.5 to 5 equivalents.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific reactants and their concentrations. The progress of the reaction can be monitored by LC-MS or HPLC.

-

-

Purification of the Conjugate:

-

Remove the excess unreacted this compound and byproducts using a suitable purification method. For proteins and other large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective. For smaller molecules, reverse-phase HPLC can be used.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using analytical techniques such as LC-MS to verify the molecular weight of the conjugate and HPLC or SDS-PAGE (for proteins) to assess purity.

-

Experimental Workflow for Cell Surface Labeling

This workflow outlines the use of this compound for labeling cell surface proteins that have been metabolically engineered to display a tetrazine group.

Workflow for Cell Surface Labeling.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The amine functionality allows for the attachment of a cytotoxic drug, while the methylcyclopropene group enables site-specific conjugation to a tetrazine-modified antibody or other targeting ligand. This bioorthogonal approach offers precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and potentially more effective ADCs.

Construction of an Antibody-Drug Conjugate.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the fields of chemical biology and drug development. Its unique combination of a highly reactive, bioorthogonal methylcyclopropene moiety, a solubilizing PEG spacer, and a functional amine handle enables the straightforward and efficient construction of complex bioconjugates. The ability to perform these conjugations under mild, physiological conditions opens up a wide range of possibilities for the development of novel targeted therapeutics, diagnostic agents, and tools for basic research. As the field of bioorthogonal chemistry continues to expand, the utility of well-designed linkers such as this compound is expected to grow, further enabling the precise chemical modification of biological systems.

References

An In-depth Technical Guide to Methylcyclopropene-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methylcyclopropene-PEG3-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. This document details the molecule's core attributes, provides experimental protocols for its use, and illustrates its role in modern bioconjugation workflows.

Core Chemical Properties

This compound is a versatile molecule designed for bioorthogonal chemistry. It features a strained methylcyclopropene moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive primary amine. This unique combination of functional groups allows for the efficient and specific labeling of biomolecules.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.[1]

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₆N₂O₅ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [1] |

| Storage Conditions | -80°C | [1] |

Reactivity and Stability

The utility of this compound is defined by the distinct reactivity of its terminal functional groups and the stability of its overall structure, particularly the strained cyclopropene (B1174273) ring.

Bioorthogonal Reactivity: Inverse Electron Demand Diels-Alder Cycloaddition

The methylcyclopropene group is a highly reactive dienophile in inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently with tetrazine-functionalized molecules under mild, aqueous conditions without the need for a catalyst.[1] The reaction is highly chemoselective, meaning the methylcyclopropene and tetrazine moieties react specifically with each other without cross-reactivity with other functional groups found in biological systems.[1] The reaction results in a stable dihydropyridazine (B8628806) linkage.[1]

The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is beneficial for biological applications.[1]

Amine Reactivity

The primary amine serves as a versatile handle for conjugation to various electrophilic groups. It can readily react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl compounds to form stable amide bonds.

Stability Profile

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound.

Synthesis of this compound

A plausible multi-step synthesis for this compound is outlined below, based on established chemical transformations. This protocol involves the synthesis of a methylcyclopropene precursor followed by coupling to a PEGylated amine.

Step 1: Synthesis of (2-methylcycloprop-2-en-1-yl)methanol (B2994328)

This precursor can be synthesized from methallyl chloride and phenyllithium (B1222949). The reaction should be performed in an inert atmosphere and with dry solvents.

-

Materials: Methallyl chloride, phenyllithium, diethyl ether, anhydrous sodium sulfate (B86663), silica (B1680970) gel.

-

Procedure:

-

To a solution of methallyl chloride in anhydrous diethyl ether at -78°C, add a solution of phenyllithium dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel chromatography to yield (2-methylcycloprop-2-en-1-yl)methanol.

-

Step 2: Activation of (2-methylcycloprop-2-en-1-yl)methanol

The hydroxyl group of the precursor is activated for subsequent coupling. A common method is conversion to a tosylate or mesylate.

-

Materials: (2-methylcycloprop-2-en-1-yl)methanol, p-toluenesulfonyl chloride, pyridine (B92270), dichloromethane.

-

Procedure:

-

Dissolve (2-methylcycloprop-2-en-1-yl)methanol in pyridine and cool to 0°C.

-

Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for several hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated product.

-

Step 3: Coupling with a PEG3-Amine Derivative

The activated methylcyclopropene is then coupled to a suitable PEG3-amine derivative, such as N-Boc-O-(2-(2-aminoethoxy)ethyl)ethanolamine.

-

Materials: Activated (2-methylcycloprop-2-en-1-yl)methanol, N-Boc-PEG3-amine, a non-nucleophilic base (e.g., diisopropylethylamine), DMF.

-

Procedure:

-

Dissolve the activated methylcyclopropene precursor and N-Boc-PEG3-amine in DMF.

-

Add the non-nucleophilic base and stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain the Boc-protected final product.

-

Step 4: Deprotection

The final step is the removal of the Boc protecting group to yield the primary amine.

-

Materials: Boc-protected product, trifluoroacetic acid (TFA), dichloromethane.

-

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add an excess of TFA and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

-

Characterization of this compound

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of protons corresponding to the methylcyclopropene ring, the PEG linker, and the terminal amine. Key signals would include those for the methyl group on the cyclopropene ring, the methylene (B1212753) protons of the cyclopropene, the characteristic repeating ethylene (B1197577) glycol units of the PEG spacer, and the methylene groups adjacent to the amine.

-

¹³C NMR will show characteristic peaks for the carbons of the cyclopropene ring, the PEG spacer, and the carbons adjacent to the nitrogen atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC can be used to assess the purity of the final product. A purity of >90% is typically required for bioconjugation applications.[1]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 303.19).

-

Protocol for Protein Labeling and IEDDA Reaction

This protocol describes a two-stage process: first, the labeling of a protein with this compound, and second, the bioorthogonal reaction with a tetrazine-functionalized molecule.

Stage 1: Protein Labeling with this compound

This stage involves activating the primary amine of the linker and reacting it with the lysine (B10760008) residues of a target protein.

-

Materials: this compound, a bifunctional crosslinker (e.g., succinimidyl glutarate to form an NHS ester in situ), target protein, reaction buffer (e.g., PBS, pH 7.4), quenching buffer (e.g., Tris-HCl), desalting column.

-

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

In a separate reaction, activate the linker by reacting it with an excess of a homobifunctional NHS ester crosslinker to form a methylcyclopropene-PEG3-NHS ester.

-

Prepare a solution of the target protein in the reaction buffer.

-

Add the activated methylcyclopropene-PEG3-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

-

Quench the reaction by adding a small amount of quenching buffer.

-

Purify the methylcyclopropene-labeled protein using a desalting column to remove excess linker and byproducts.

-

Stage 2: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

-

Materials: Methylcyclopropene-labeled protein, tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug), reaction buffer (e.g., PBS, pH 7.4).

-

Procedure:

-

Prepare a solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Add the tetrazine solution to the solution of the methylcyclopropene-labeled protein. A slight molar excess of the tetrazine is often used.

-

The reaction proceeds rapidly at room temperature. Incubation times can range from a few minutes to an hour.

-

The resulting conjugate can be used directly or purified further if necessary, for example, by size-exclusion chromatography.

-

Visualizations

Reaction Pathway

The core application of this compound is the IEDDA reaction. The following diagram illustrates this bioorthogonal conjugation.

Caption: IEDDA reaction of Methylcyclopropene with a Tetrazine.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Formation

The following workflow illustrates the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC).

Caption: ADC preparation using Methylcyclopropene-Tetrazine ligation.

References

An In-Depth Technical Guide to the Mechanism of Methylcyclopropene-Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylcyclopropene-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the specific and efficient covalent labeling of biomolecules in complex biological environments. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is prized for its rapid kinetics, high selectivity, and the biocompatibility of its reactants. The small size of the methylcyclopropene moiety makes it an ideal "mini-tag" for metabolic labeling and other applications where steric hindrance is a concern. This guide provides a comprehensive overview of the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes involved.

Core Reaction Mechanism

The ligation proceeds through a [4+2] cycloaddition where the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene and the strained, electron-rich methylcyclopropene serves as the dienophile. This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction, which results in the irreversible loss of dinitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[1] The high ring strain of the cyclopropene (B1174273) ring is a primary driving force for the rapid reaction rates observed.[1][2]

The reaction rate is significantly influenced by the electronic properties of the substituents on both the tetrazine and methylcyclopropene rings. Electron-withdrawing groups on the tetrazine lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the methylcyclopropene. Conversely, electron-donating groups on the methylcyclopropene raise its HOMO energy, which also leads to an increase in the reaction rate.[1]

Quantitative Data Presentation

The following tables summarize the second-order rate constants for the ligation of various substituted methylcyclopropenes and tetrazines, providing a quantitative basis for selecting reagents for specific applications.

Table 1: Second-Order Rate Constants for the Reaction of 1-Methyl-3-substituted Cyclopropenes with 3-Methyl-6-phenyl-1,2,4,5-tetrazine. [1]

| Entry | Cyclopropene Substituent (at C3) | Rate Constant (k₂, M⁻¹s⁻¹) in 1:1 DMF/H₂O |

| 1 | -C(O)NH₂ | 0.0047 |

| 2 | -C(O)OCH₂CH₃ | 0.012 |

| 3 | -CH₂OH | 0.25 |

| 4 | -CH₂OC(O)NH₂ | 0.45 |

| 5 | -CH₂NHC(O)CH₃ | 1.0 |

Table 2: Second-Order Rate Constants for the Reaction of 3-Acetamidomethyl-1-methylcyclopropene with Various Tetrazines. [1]

| Entry | Tetrazine Substituents | Rate Constant (k₂, M⁻¹s⁻¹) in 1:1 DMF/H₂O |

| 1 | 3-H, 6-phenyl | 2.5 |

| 2 | 3-methyl, 6-phenyl | 1.0 |

| 3 | 3,6-diphenyl | 0.3 |

| 4 | 3-methyl, 6-methyl | 0.1 |

| 5 | 3-tert-butyl, 6-methyl | 0.05 |

Experimental Protocols

A. General Protocol for Determining Reaction Kinetics using LC-MS

This protocol describes a general method for measuring the second-order rate constant of the methylcyclopropene-tetrazine ligation under pseudo-first-order conditions.

Materials:

-

Substituted methylcyclopropene

-

Substituted tetrazine

-

Solvent (e.g., 1:1 DMF/H₂O)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the methylcyclopropene and tetrazine in the desired reaction solvent. A typical concentration for the limiting reagent (tetrazine) is 1 mM, and a 10-fold or greater excess of the other reactant (methylcyclopropene) is used to ensure pseudo-first-order kinetics.

-

Reaction Initiation: To initiate the reaction, mix the methylcyclopropene and tetrazine solutions at a defined temperature (e.g., 25 °C).

-

Time-Point Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution with a cold solvent.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the tetrazine reactant by integrating the peak area of its characteristic UV-Vis absorbance (typically around 520-540 nm) or by its mass signal.

-

Data Analysis: Plot the natural logarithm of the normalized tetrazine concentration (ln([Tz]t/[Tz]₀)) versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (k_obs).

-

Second-Order Rate Constant Calculation: The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Methylcyclopropene].

B. General Protocol for Protein Labeling

This protocol outlines the steps for labeling a protein containing a methylcyclopropene unnatural amino acid with a tetrazine-functionalized fluorescent dye.

Materials:

-

Protein containing a methylcyclopropene moiety

-

Tetrazine-fluorophore conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Apparatus for protein analysis (e.g., SDS-PAGE with in-gel fluorescence scanning, mass spectrometry)

Procedure:

-

Protein Preparation: Prepare a solution of the methylcyclopropene-containing protein in PBS at a known concentration (e.g., 10 µM).

-

Tetrazine-Fluorophore Addition: Add the tetrazine-fluorophore conjugate to the protein solution. A slight excess (e.g., 1.2 to 2 equivalents) of the tetrazine reagent is typically used to ensure complete labeling.

-

Incubation: Incubate the reaction mixture at room temperature or 37 °C for a specified period (e.g., 1 hour). The optimal time may vary depending on the specific reactants and their concentrations.

-

Removal of Excess Reagent: If necessary, remove the unreacted tetrazine-fluorophore using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Analysis: Confirm the successful labeling of the protein by SDS-PAGE followed by in-gel fluorescence scanning to visualize the fluorescently tagged protein. The labeling efficiency can be quantified by mass spectrometry, observing the mass shift corresponding to the addition of the tetrazine-fluorophore adduct.

Mandatory Visualizations

Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder reaction mechanism.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining reaction kinetics via LC-MS.

References

Methylcyclopropene-PEG3-amine: An In-depth Technical Guide to Solubility and Stability

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene-PEG3-amine is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a reactive methylcyclopropene moiety for bioorthogonal "click" chemistry and a primary amine for conventional conjugation, offers a versatile platform for linking diverse molecular entities. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer is a deliberate design choice to enhance the physicochemical properties of the resulting conjugates, particularly solubility and pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this linker in their work. While specific quantitative data for this compound is not extensively published, this guide consolidates available information on its properties and presents detailed experimental protocols for its characterization.

Core Compound Properties

This compound is a colorless oil at room temperature. Its structure is designed for specific, controlled conjugation reactions. The methylcyclopropene group participates in highly efficient and chemoselective inverse electron demand Diels-Alder cycloaddition reactions with tetrazine-functionalized molecules.[1] This "click" reaction proceeds readily under mild aqueous buffer conditions, obviating the need for cytotoxic copper catalysts or reducing agents. The primary amine group provides a nucleophilic handle for reaction with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and other carbonyl compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₆N₂O₅ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| Physical Form | Colorless Oil | [1] |

| Purity | >90% (by HPLC) | [1] |

| Storage Temperature | -80 °C | [1] |

Solubility Profile

The solubility of a linker molecule is a critical parameter that influences its handling, reaction efficiency, and the properties of the final conjugate. The PEG3 spacer in this compound is specifically incorporated to enhance its solubility in aqueous-based systems, a crucial feature for most biological applications.[1]

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference |

| Aqueous Buffers | Mild aqueous buffers (e.g., PBS) | Enhanced by PEG3 spacer | [1] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | [1] |

| Alcohols | Methanol (MeOH) | Soluble | [1] |

While qualitative data indicates broad solubility in common organic solvents and enhanced solubility in aqueous buffers, quantitative assessment is often necessary for precise formulation and reaction optimization.

Experimental Protocol: Determination of Aqueous Solubility (High-Throughput Kinetic Method)

This protocol outlines a general method for determining the kinetic aqueous solubility of a compound using a plate-based nephelometric (light-scattering) assay.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom microtiter plates

-

Plate-reading nephelometer or spectrophotometer capable of light scattering measurements

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. For a standard curve, include wells with DMSO only (blank) and a serial dilution of a compound with known solubility.

-

Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to the blank indicates the formation of a precipitate and that the solubility limit has been exceeded.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the DMSO-only control wells.[2]

Stability Profile

The stability of this compound is crucial for its storage, handling during conjugation reactions, and the long-term viability of the resulting bioconjugate. The primary points of potential degradation are the strained methylcyclopropene ring and the primary amine. Stability should be assessed under various conditions to identify potential degradation pathways.

Recommended Storage and Handling

For long-term storage, this compound should be kept at -80°C to minimize degradation.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Solutions, once prepared, should be used promptly or stored at low temperatures for short periods, protected from light.

Forced Degradation Studies

Forced degradation (stress testing) is essential to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than those it would typically encounter.[3][4] This helps to identify potential degradants and establish stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 40-60°C for 24-48 hours | To assess stability to low pH |

| Base Hydrolysis | 0.1 M NaOH at 40-60°C for 24-48 hours | To assess stability to high pH |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidation |

| Thermal Stress | 60-80°C (solid state and in solution) for 48 hours | To evaluate thermal stability |

| Photostability | Exposure to ICH Q1B compliant light conditions | To assess sensitivity to light |

Experimental Protocol: HPLC-Based Stability Indicating Assay

A stability-indicating analytical method is one that can separate the intact compound from its degradation products. Given that PEG linkers lack a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[5]

Instrumentation & Materials:

-

HPLC system with a gradient pump and autosampler

-

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3.0 µm)

-

This compound samples from forced degradation studies

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Control sample of this compound stored at -80°C

Procedure:

-

Sample Preparation: Dilute the control and stressed samples to a suitable concentration (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient: Start at 95% A / 5% B, hold for 2 minutes. Ramp to 5% A / 95% B over 15 minutes. Hold for 3 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes. (This gradient is a starting point and must be optimized).

-

-

Analysis:

-

Inject the control sample to determine the retention time of the intact this compound.

-

Inject each of the stressed samples.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak. The percentage degradation can be calculated by comparing the peak area of the intact compound in the stressed sample to that in the control sample. Mass balance can be assessed by summing the peak areas of the parent compound and all degradants.[6]

Visualizations

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of a novel bifunctional linker like this compound.

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

References

- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. pharmtech.com [pharmtech.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. sgs.com [sgs.com]

The Strategic Imperative of PEG3 Linkers in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount to efficacy and safety. Among the chemical tools enabling these sophisticated constructs, Polyethylene Glycol (PEG) linkers, particularly short-chain variants like PEG3, have emerged as critical components in the design of transformative therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive exploration of the role of PEG3 linkers in bioconjugation, detailing their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

The Core of Bioconjugation: The Critical Role of the Linker

Bioconjugation is the chemical strategy of covalently attaching two molecules, at least one of which is a biomolecule, to form a single hybrid construct. The linker is the molecular bridge connecting these components, and its chemical nature profoundly influences the stability, solubility, and biological activity of the final conjugate.[1] An ideal linker must be stable in circulation to prevent premature cleavage of the payload, yet allow for its efficient release at the target site.[]

Polyethylene Glycol (PEG) Linkers: A Class Apart

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer that has been extensively utilized in drug delivery.[3][4] When used as a linker, PEGylation—the process of attaching PEG chains—confers several advantageous properties to bioconjugates.[5]

Key Benefits of PEGylation in Bioconjugation:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of PEG linkers improves the overall water solubility of the bioconjugate, mitigating the risk of aggregation which can lead to immunogenicity and altered pharmacokinetics.[5][6]

-

Improved Pharmacokinetics: The PEG chain creates a hydrophilic shield around the molecule, reducing non-specific interactions with other proteins and cells. This "stealth" effect decreases renal clearance and protects the conjugate from enzymatic degradation, leading to a longer circulation half-life and increased exposure at the tumor site.[6][]

-

Enabling Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, PEG linkers allow for the attachment of a greater number of drug molecules to a single antibody without compromising its stability and solubility. This can lead to enhanced potency.[3][6]

-

Biocompatibility and Low Immunogenicity: PEG is generally considered non-immunogenic, reducing the potential for an adverse immune response against the bioconjugate.[3]

The Significance of PEG3: A Focus on Short-Chain Linkers

While long PEG chains can significantly extend half-life, they can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety or the activity of the payload.[] Short-chain PEG linkers, such as PEG3 (containing three ethylene (B1197577) glycol units), offer a balance of these properties. They provide sufficient hydrophilicity to improve solubility and reduce aggregation, without the excessive bulk that might interfere with biological function. In the context of PROTACs, the length and flexibility of the linker are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, and PEG3 is a commonly used building block in PROTAC linker design.[8][9]

Quantitative Impact of PEG Linkers on Bioconjugate Performance

The inclusion of PEG linkers has a quantifiable impact on the performance of bioconjugates. The following tables summarize key data from various studies, comparing ADCs with and without PEG linkers.

Table 1: Impact of PEG Linkers on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) | Reference |

| anti-HER2-MMAE | Non-cleavable (SMCC) | HER2+ | 92 | [10] |

| anti-HER2-MMAE | Sulfatase-cleavable with PEG | HER2+ | 61 | [10] |

| anti-HER2-MMAE | Sulfatase-cleavable with PEG | HER2+ | 111 | [10] |

| anti-Maytansinoid | Hydrophobic (SPDB/SMCC) | Various | Baseline | [3] |

| anti-Maytansinoid | Hydrophilic (Sulfonate or PEG) | Various | Equal to or more cytotoxic | [3] |

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.[6]

Table 2: Influence of PEG Linkers on Pharmacokinetic Parameters of ADCs

| ADC Construct | Linker Type | Half-life (t1/2) | Clearance | Reference |

| Trastuzumab-MMAU DAR4 | PEGylated | Increased terminal half-life | Slower clearance rates | [11] |

| ADC with pendant PEG12 | Amide-coupled | 1.4-times longer than Kadcyla® | Slower clearance | [11][12] |

| RS7-DL11 (mPEG24) | Dipeptide linker | Prolonged half-life | - | [4] |

| IFN-α | Unmodified | - | 6.6-29.2 L/hr | [] |

| PEG-IFN-α (50 kDa) | PEGylated | 16.5 hours | Delayed glomerular filtration | [] |

Key Applications of PEG3 Linkers

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the tumor site.[13] PEG3 linkers are often incorporated into both cleavable and non-cleavable linker designs to enhance the overall properties of the ADC.

The general mechanism of action for an ADC is a multi-step process involving binding, internalization, and payload release.

Caption: Generalized Mechanism of Action of an Antibody-Drug Conjugate (ADC)

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[14] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[15] The linker's length, rigidity, and composition are crucial for the formation of a productive ternary complex that leads to ubiquitination and subsequent degradation of the target protein.[8] PEG3 is a common building block for PROTAC linkers due to its ability to provide the necessary spacing and solubility.

The mechanism of PROTAC-mediated protein degradation relies on the hijacking of the natural cellular process of protein turnover.

Caption: Mechanism of Action of a Proteolysis Targeting Chimera (PROTAC)

Experimental Protocols

The following are detailed methodologies for key experiments in bioconjugation involving PEG linkers.

Protocol for NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of a PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)[16]

-

NHS-ester-PEG linker

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[17]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[18]

-

Desalting column or dialysis cassette for purification[17]

Procedure:

-

Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified by buffer exchange into an amine-free buffer such as PBS at pH 7.2-8.0.[16][18]

-

Reagent Preparation: Immediately before use, dissolve the NHS-ester-PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[16][17] Do not store the reconstituted reagent.[19]

-

Conjugation Reaction:

-

Bring the antibody solution to room temperature.

-

Add a 10- to 20-fold molar excess of the dissolved NHS-ester-PEG linker to the antibody solution while gently vortexing.[16][19] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16][17]

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester-PEG linker.[18] Incubate for 15 minutes on ice.[18]

-

Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[16][17]

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Protocol for Maleimide-Thiol Conjugation with a PEG Linker

This protocol details the conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule, such as a reduced antibody or a cysteine-containing peptide.

Materials:

-

Thiol-containing biomolecule (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5)[20]

-

Maleimide-PEG linker

-

Anhydrous DMSO or DMF[20]

-

Reducing agent (optional, e.g., TCEP or DTT)[20]

-

Desalting column or dialysis cassette for purification[21]

Procedure:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule in a degassed, thiol-free buffer such as PBS at pH 6.5-7.5.[20]

-

If the biomolecule requires reduction of disulfide bonds to generate free thiols, treat it with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the maleimide-PEG linker.[20]

-

-

Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide-PEG linker in anhydrous DMSO or DMF.[20]

-

Conjugation Reaction:

-

Purification: Remove the unreacted maleimide-PEG linker and byproducts using a desalting column or dialysis.[21]

-

Characterization: Analyze the purified conjugate to determine the extent of labeling and confirm its purity.

Experimental Workflow for ADC Characterization

The characterization of ADCs is a critical step to ensure their quality, consistency, and efficacy. A typical workflow involves a series of analytical techniques to assess various critical quality attributes.

Caption: General Experimental Workflow for ADC Characterization

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

HIC is a powerful technique for determining the DAR of ADCs, as the hydrophobicity of the conjugate increases with the number of attached drug molecules.[23][24]

-

Principle: The ADC is loaded onto a hydrophobic column in a high-salt mobile phase, causing it to bind to the stationary phase. A decreasing salt gradient is then applied, and the different drug-loaded species elute in order of increasing hydrophobicity.[25]

-

Procedure:

-

Equilibrate the HIC column with a high-salt buffer (e.g., phosphate (B84403) buffer with ammonium (B1175870) sulfate).

-

Inject the ADC sample.

-

Elute the bound ADC species using a linear gradient to a low-salt buffer.

-

Monitor the elution profile using a UV detector.

-

The different peaks in the chromatogram correspond to the antibody with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative area of each peak.[23]

-

Conclusion

The strategic incorporation of PEG3 linkers is a cornerstone of modern bioconjugation, offering a versatile and effective means to enhance the therapeutic potential of complex biologics. For researchers and drug development professionals, a thorough understanding of the properties, applications, and quantitative impact of these linkers is essential for the rational design of next-generation ADCs, PROTACs, and other targeted therapies. The continued innovation in linker technology, including the use of precisely defined PEG units, will undoubtedly play a pivotal role in advancing the field of biotherapeutics and bringing more effective and safer treatments to patients.

References

- 1. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. broadpharm.com [broadpharm.com]

- 18. furthlab.xyz [furthlab.xyz]

- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. broadpharm.com [broadpharm.com]

- 22. confluore.com [confluore.com]

- 23. cellmosaic.com [cellmosaic.com]

- 24. agilent.com [agilent.com]

- 25. agilent.com [agilent.com]

A Technical Guide to Bioorthogonal Reactions with Methylcyclopropene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and Methylcyclopropene

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2][3] These reactions must be highly selective, yield stable products, and proceed efficiently under physiological conditions of temperature, pH, and aqueous environment.[1] The field, pioneered by Carolyn Bertozzi, has become an indispensable tool for chemical biology, enabling the study of biomolecules in their native settings.[2][4]

A typical bioorthogonal strategy involves two steps: first, a biomolecule of interest is tagged with a chemical reporter group (a bioorthogonal handle) through metabolic, genetic, or chemical means.[5] Second, a probe molecule carrying a complementary reactive group is introduced, which then selectively ligates with the reporter-tagged biomolecule.[5] This approach has been widely applied in biomolecule labeling, imaging, drug delivery, and diagnostics.[2][6]

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained alkene is one of the fastest and most widely used bioorthogonal reactions.[7][8] While trans-cyclooctenes (TCOs) are common reaction partners, their relatively large size can be a limitation.[9] This has driven interest in smaller, highly strained dienophiles. Substituted methylcyclopropenes have emerged as powerful "mini-tags" for this purpose.[7][10][11] They are among the smallest stable strained alkenes, offering minimal steric perturbation to the biological systems under study.[7] This guide provides a technical overview of the core principles, quantitative data, and experimental methodologies related to bioorthogonal reactions involving methylcyclopropene.

The Core Reaction: Methylcyclopropene-Tetrazine Ligation

The primary bioorthogonal reaction involving methylcyclopropene is the IEDDA cycloaddition with a 1,2,4,5-tetrazine.[7][10] This reaction is characterized by its exceptional speed and selectivity, driven by the release of ring strain in the cyclopropene (B1174273) and the favorable energetics of the inverse-electron-demand cycloaddition.[12][13]

2.1 Mechanism of Action

The ligation proceeds through a [4+2] cycloaddition where the electron-poor tetrazine (the diene) reacts with the electron-rich, strained double bond of the methylcyclopropene (the dienophile).[8] This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction that eliminates a molecule of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[8] The loss of N₂ makes the reaction irreversible and provides a strong thermodynamic driving force. The reaction can result in isomers of 3,4-diazanorcaradiene derivatives.[10]

2.2 Advantages of Methylcyclopropene Mini-Tags

-

Small Size: As one of the smallest bioorthogonal handles, methylcyclopropene minimizes potential interference with the structure and function of the tagged biomolecule.[7][10] This is particularly advantageous for applications like metabolic labeling where bulky tags can disrupt enzymatic pathways.[10]

-

High Stability: Despite their high ring strain, 1-methyl-3-substituted cyclopropenes exhibit excellent stability in aqueous solutions and in the presence of biological nucleophiles like cysteine.[9][10]

-

Tunable Reactivity: The reaction kinetics can be tuned over several orders of magnitude by altering the substituents on both the cyclopropene and the tetrazine, allowing for optimization for specific applications.[10][11]

-

Orthogonality: The methylcyclopropene-tetrazine ligation is orthogonal to other common bioorthogonal reactions, such as the azide-alkyne cycloaddition, enabling simultaneous, multi-target labeling experiments.[1][10]

Quantitative Data: Reaction Kinetics and Stability

The rate of the methylcyclopropene-tetrazine ligation is typically described by a second-order rate constant (k₂). This rate is highly dependent on the electronic and steric properties of the substituents on both reactants.[10][14]

3.1 Influence of Cyclopropene Substituents

Studies have shown that substituents at the C3 position of 1-methylcyclopropene (B38975) dramatically influence reaction rates.[10][11] Electron-donating groups tend to increase the energy of the dienophile's Highest Occupied Molecular Orbital (HOMO), accelerating the inverse-electron-demand reaction.[10] A key finding was the development of a 3-amidomethyl substituted methylcyclopropene, which reacts significantly faster than previously reported derivatives while maintaining excellent aqueous stability.[10][15]

Table 1: Second-Order Rate Constants for Various 1-Methyl-3-Substituted Cyclopropenes with 3-phenyl-1,2,4,5-tetrazine.

| Cyclopropene Substituent (at C3) | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent System | Reference |

|---|---|---|---|

| Carboxyamide | 0.137 ± 0.004 | Not Specified | [5] |

| Carbamate | 13 ± 2 | 8:2 DMF/H₂O | [5] |

| Amidomethyl | 25.5 ± 0.5 | 1:1 DMF/H₂O |[10] |

3.2 Influence of Tetrazine Substituents

The reactivity of the tetrazine diene is also critical. Electron-withdrawing groups on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which generally increases the reaction rate with a given dienophile.[8][14] Conversely, electron-donating groups and significant steric hindrance can slow the reaction.[14]

Table 2: Second-Order Rate Constants for 3-Amidomethyl-1-methylcyclopropene with Various Tetrazines.

| Tetrazine | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent System | Reference |

|---|---|---|---|

| 3-methyl-6-phenyl-Tetrazine | 12.3 ± 0.3 | 1:1 DMF/H₂O | [10] |

| 3,6-diphenyl-Tetrazine | 5.3 ± 0.2 | 1:1 DMF/H₂O | [10] |

| 3,6-di-(2-pyridyl)-Tetrazine | 330 ± 10 | 1:1 DMF/H₂O | [10] |

| 3-(t-butyl)-6-phenyl-Tetrazine | 0.81 ± 0.02 | 1:1 DMF/H₂O |[10] |

3.3 Comparative Reactivity

A surprising and significant finding is that the small methylcyclopropene tag can react faster than the larger, highly strained trans-cyclooctenol (a TCO derivative) with sterically hindered tetrazines.[10][11] This is likely because the smaller size of methylcyclopropene provides better access to the sterically crowded tetrazine ring.[10] This is particularly important as sterically hindered tetrazines, such as those with tert-butyl groups, show extreme stability in biological media.[10][15]

Table 3: Comparative Rate Constants (k₂, M⁻¹s⁻¹) of Methylcyclopropene vs. Trans-cyclooctenol.

| Tetrazine | 3-Amidomethyl-1-methylcyclopropene | Trans-cyclooctenol (TCO) | Solvent System | Reference |

|---|---|---|---|---|

| 3-methyl-6-phenyl-Tetrazine | 12.3 ± 0.3 | 210 ± 10 | 1:1 DMF/H₂O | [10] |

| 3-(t-butyl)-6-phenyl-Tetrazine | 0.81 ± 0.02 | 0.26 ± 0.01 | 1:1 DMF/H₂O |[10] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving methylcyclopropene-tetrazine ligations, based on published procedures.[10][16] Researchers should adapt these protocols to their specific molecules and experimental setups.

4.1 General Protocol for Methylcyclopropene-Tetrazine Ligation

This protocol describes a general procedure for the bioconjugation of a methylcyclopropene-tagged molecule to a tetrazine-tagged molecule. The reaction can often be monitored by the disappearance of the characteristic pink or red color of the tetrazine.[16]

-

Reagent Preparation:

-

Dissolve the methylcyclopropene-functionalized molecule (e.g., a protein, nucleic acid, or small molecule) in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a desired stock concentration (e.g., 1-10 mM).

-

Dissolve the tetrazine-functionalized probe (e.g., a fluorophore or affinity tag) in a compatible solvent (e.g., DMSO, DMF) to a stock concentration (e.g., 10-100 mM).

-

-

Ligation Reaction:

-

To the solution of the methylcyclopropene-functionalized molecule, add the tetrazine probe solution. A slight excess (1.1 to 2 equivalents) of one reagent can be used to drive the reaction to completion.

-

For cellular applications, the final concentration of the tetrazine probe is typically in the low micromolar range.

-

Gently mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the reactants' concentrations and intrinsic rate constant.

-

-

Analysis and Purification:

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS to observe the formation of the product mass or UV-Vis spectroscopy to follow the disappearance of the tetrazine absorbance (~520-540 nm).

-

If necessary, purify the final conjugate to remove unreacted starting materials using methods like size-exclusion chromatography (for macromolecules), dialysis, or HPLC.

-

4.2 Protocol for Kinetic Measurements

Second-order rate constants are typically measured under pseudo-first-order conditions, where one reactant (usually the more stable or readily available one, like the cyclopropene) is used in large excess.

-

Stock Solutions: Prepare stock solutions of the tetrazine and the methylcyclopropene derivative in the desired solvent system (e.g., 1:1 DMF/H₂O).

-

Reaction Setup: In a cuvette or reaction vial, add the tetrazine solution to achieve a starting concentration where its absorbance can be accurately measured (e.g., 50-100 µM).

-

Initiation: Initiate the reaction by adding a large excess (at least 10-fold) of the methylcyclopropene solution.

-

Monitoring: Immediately begin monitoring the decay of the tetrazine's absorbance at its λₘₐₓ (e.g., ~525 nm) over time using a UV-Vis spectrophotometer.

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The data should fit a straight line, confirming pseudo-first-order kinetics.

-

The slope of this line is the negative of the observed rate constant (-kₒᵦₛ).

-

Repeat the experiment with several different excess concentrations of the methylcyclopropene.

-

Plot the obtained kₒᵦₛ values against the concentration of the methylcyclopropene. The slope of this second plot will be the second-order rate constant (k₂).

-

Applications in Research and Drug Development

The unique properties of methylcyclopropene tags have led to their use in a variety of applications, from fundamental biology to therapeutic development.

-

Metabolic Labeling and Imaging: The small size of methylcyclopropene makes it an excellent reporter for metabolic labeling studies. For example, methylcyclopropene-modified N-acetylmannosamine has been used for metabolic imaging of glycans.[10]

-

Site-Specific Bioconjugation: Methylcyclopropenes can be incorporated into proteins or nucleic acids to enable precise, site-specific attachment of probes, drugs, or other molecules.[15] This has been demonstrated in DNA templated tetrazine ligations.[10][11]

-

Pre-targeted Drug Delivery: In this strategy, a methylcyclopropene-modified targeting agent (e.g., an antibody) is administered first and allowed to accumulate at the target site (e.g., a tumor). A tetrazine-modified therapeutic agent is then administered, which rapidly reacts in vivo with the pre-localized tag, concentrating the drug at the desired location and minimizing off-target toxicity.[17][18]

-

Fluorogenic Probes: The tetrazine-ligation reaction is often fluorogenic.[19] Many tetrazine-fluorophore conjugates are quenched, but their fluorescence is "turned on" upon reaction with the dienophile.[20] This provides a high signal-to-noise ratio for live-cell imaging without the need for wash steps.[19][20]

Conclusion and Future Outlook

1-Methyl-3-substituted cyclopropenes have been firmly established as highly effective "mini-tags" for bioorthogonal chemistry.[10] Their combination of small size, high stability, and rapid, tunable reactivity with tetrazines provides significant advantages over larger dienophiles, particularly for sterically sensitive applications and for reactions with exceptionally stable, hindered tetrazines.[10][15] The continued development of novel cyclopropene and tetrazine derivatives will further expand the kinetic range and capabilities of this powerful ligation.[10][11] As researchers push the boundaries of in vivo chemistry for diagnostics and therapeutics, the unique kinetic and stability advantages of the methylcyclopropene-tetrazine reaction will ensure it remains a vital tool for drug development professionals and chemical biologists.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to Methylcyclopropene-PEG3-amine: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene-PEG3-amine is a heterobifunctional linker molecule at the forefront of bioconjugation chemistry. Its unique structure, combining a strained methylcyclopropene moiety with a flexible polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine, enables highly efficient and specific labeling of biomolecules. This guide provides a comprehensive overview of the physical and chemical specifications of this compound, detailed experimental protocols for its application, and a discussion of its utility in research and drug development. The core of its functionality lies in the inverse electron demand Diels-Alder (IEDDA) reaction, a powerful tool in the field of "click chemistry".

Core Physical and Chemical Specifications

The properties of this compound are summarized below, providing key data for its handling, storage, and application in experimental design.

| Property | Specification |

| Chemical Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | 302.37 g/mol |

| Appearance | Colorless oil |

| Purity | Typically >90% (as determined by HPLC) |

| Solubility | Soluble in DCM, MeOH, DMF, and DMSO |

| Storage Conditions | Store at -80°C for long-term stability |

Chemical Reactivity and Applications

This compound is primarily utilized as a linker in bioconjugation reactions. The methylcyclopropene group serves as a highly reactive dienophile in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine-functionalized molecules. This reaction is exceptionally fast, selective, and biocompatible, proceeding readily in aqueous environments without the need for a catalyst.[1]

The primary amine group on the other end of the PEG spacer provides a versatile handle for conjugation to various functional groups on biomolecules, such as activated esters (e.g., NHS esters) on proteins or carboxylic acids on other molecules. The hydrophilic PEG3 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[1]

The key application of this compound is in the site-specific labeling of biomolecules, including proteins, peptides, and nucleic acids. This enables a wide range of downstream applications such as:

-

Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking of biomolecules in vitro and in vivo.

-

Drug Delivery: Conjugating therapeutic agents to targeting moieties like antibodies to create antibody-drug conjugates (ADCs).

-

Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

Reaction Mechanism: Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

The core reaction involving this compound is the IEDDA cycloaddition with a tetrazine. This reaction is characterized by the rapid formation of a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas.

Caption: IEDDA reaction of this compound with a tetrazine.

Experimental Protocols

While specific protocols will vary depending on the biomolecule and the tetrazine derivative used, the following provides a general workflow for the bioconjugation of a protein with a tetrazine-functionalized fluorescent dye using this compound as a linker.

Step 1: Functionalization of the Target Protein with this compound

This step involves reacting the primary amine of this compound with an activated functional group on the protein, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Target protein with accessible lysine (B10760008) residues or an N-terminal amine.

-

This compound.

-

NHS ester activation reagent (e.g., EDC/Sulfo-NHS).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.

-

Desalting column.

Procedure:

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Activation (if necessary): If the protein has carboxyl groups to be targeted, activate them with EDC and Sulfo-NHS according to the manufacturer's protocol.

-

Conjugation: Add a 10-20 fold molar excess of this compound to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add quenching buffer to stop the reaction.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

Step 2: IEDDA Ligation with a Tetrazine-Functionalized Molecule

This step involves the "click" reaction between the methylcyclopropene-functionalized protein and the tetrazine-labeled molecule (e.g., a fluorescent dye).

Materials:

-

Methylcyclopropene-functionalized protein from Step 1.

-

Tetrazine-functionalized fluorescent dye.

-

Reaction Buffer: PBS, pH 7.2-7.5.

-

Desalting column or size-exclusion chromatography system.

Procedure:

-

Reactant Preparation: Dissolve the tetrazine-functionalized dye in a minimal amount of DMSO and then dilute in the reaction buffer.

-

Ligation: Add a 1.5-5 fold molar excess of the tetrazine-dye to the solution of the methylcyclopropene-functionalized protein.

-

Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.

-

Purification: Purify the final protein-dye conjugate from excess, unreacted tetrazine-dye using a desalting column or size-exclusion chromatography.

-

Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.

Caption: General workflow for protein labeling using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, combined with the rapid and specific reactivity of the methylcyclopropene moiety in IEDDA reactions, make it an ideal linker for a wide array of bioconjugation applications. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful implementation of this technology in the laboratory, paving the way for advancements in diagnostics, therapeutics, and fundamental biological research.

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder Cycloaddition

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology, drug development, and materials science, valued for its exceptional speed, high selectivity, and biocompatibility.[1][2] As a premier bioorthogonal "click" reaction, it enables the formation of covalent bonds in complex biological environments without the need for toxic catalysts, facilitating applications from cellular imaging to targeted drug delivery.[3][4] This guide provides a comprehensive overview of the core principles of IEDDA chemistry, detailed experimental methodologies, and key quantitative data for researchers, scientists, and drug development professionals.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][5] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[6][7] The unique reactivity of IEDDA is governed by Frontier Molecular Orbital (FMO) theory, where the reaction rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][8] A smaller energy gap between these orbitals leads to a faster reaction.[1]

Mechanism: The reaction typically proceeds in a concerted, asynchronous fashion.[1][9] When using 1,2,4,5-tetrazines, the most common class of dienes for IEDDA, the process involves:

-

A [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.[1][4]

-

This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][6]

-

The resulting product is a 4,5-dihydropyridazine, which can then be oxidized to form a stable pyridazine (B1198779) ring.[1] If an alkyne is used as the dienophile, the pyridazine is formed directly.[1]

Factors Influencing Reactivity: The kinetics of the IEDDA reaction can be tuned by modifying the electronic and structural properties of the reactants.[1]

-

Electronic Effects: The reaction is accelerated by using dienes with electron-withdrawing groups (which lower the diene's LUMO energy) and dienophiles with electron-donating groups (which raise the dienophile's HOMO energy).[1][7]

-

Steric and Strain Effects: Ring strain in the dienophile plays a crucial role in increasing the reaction rate by raising the energy of the HOMO.[1] Highly strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes, are among the most reactive dienophiles for this reason.[1][8][10]

Quantitative Data: Reaction Kinetics

The selection of the diene and dienophile pair is critical for achieving the desired reaction rate for a specific application. The second-order rate constants (k₂) for various IEDDA pairs are summarized below.

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~3.3 x 10³ - 8.8 x 10⁵ | Acetonitrile, Water, or MeOH |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1.9 - 2.1 | ACN/H₂O or D₂O |

| 3-(p-benzylaminocarbonyl)-6-phenyl-s-tetrazine | Norbornene | 16 | MeOH |

| 3-methyl-6-phenyl-s-tetrazine | TCO | 2000 | Acetonitrile |

| 3,6-diphenyl-s-tetrazine | TCO | 310 | Acetonitrile |

| Tetrazine-modified Cyanine Dye (6) | Norbornene-dU (5) | 1.05 | H₂O/DMSO (99:1) |

| Tetrazine-modified Cyanine Dye (6) | Cyclopropene-dU (3) | 0.077 | H₂O/DMSO (99:1) |

| Tetrazine-modified Cyanine Dye (6) | Allyl-dU (1) | 0.0015 | H₂O/DMSO (99:1) |

| Data compiled from multiple sources. Rates can vary significantly based on specific substituents and reaction conditions.[8][10][11] |

Applications in Drug Development and Research

The exceptional characteristics of the IEDDA reaction make it highly suitable for a range of biomedical applications.[2][12]

-

Biological Imaging and Labeling: IEDDA allows for the specific labeling of biomolecules such as proteins, nucleic acids, and lipids within living cells and organisms for imaging purposes.[12][13] Fluorogenic tetrazines, which become highly fluorescent only after reacting, are particularly useful for reducing background signal.[1]

-

Targeted Drug Delivery (Pretargeting): This innovative strategy separates the targeting and therapeutic steps to reduce systemic toxicity.[14] First, an antibody modified with a stable dienophile (e.g., TCO) is administered and allowed to accumulate at a tumor site.[12] After the unbound antibody has cleared from circulation, a potent drug or radioligand conjugated to a tetrazine is administered. The tetrazine rapidly "clicks" with the dienophile-modified antibody at the target, concentrating the therapeutic payload where it is needed most.[12][14]

-

Controlled Drug Release: The IEDDA reaction can be engineered as a "click-to-release" system.[12] In this approach, a drug is linked to a carrier molecule via a linker that is cleaved upon reaction with a tetrazine-based activator.[8][12] This allows for site-specific activation and release of a therapeutic agent, offering precise spatial and temporal control over drug activity.[12]

Mandatory Visualizations

Caption: General mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Safety and Handling of Methylcyclopropene-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals